molecular formula C6H6N4 B1628810 2,6-Diaminonicotinonitrile CAS No. 99761-27-0

2,6-Diaminonicotinonitrile

Cat. No.: B1628810
CAS No.: 99761-27-0
M. Wt: 134.14 g/mol
InChI Key: JOYHAQAJGKHSGV-UHFFFAOYSA-N
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Description

2,6-Diaminonicotinonitrile is an organic compound with the molecular formula C₆H₆N₄. It is a derivative of nicotinonitrile, characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

    Ammonium Hydroxide Method: One common method involves the reaction of 2,6-difluoronicotinonitrile with concentrated ammonium hydroxide. The reaction is carried out in a sealable container at 88°C for 12 hours.

    Phosphorus Oxychloride Method: Another method involves the reaction of 2,6-diamino-nicotinamide with phosphorus oxychloride at 100°C for 0.5 hours. The reaction mixture is then added to dilute aqueous sodium hydroxide and extracted with ethyl acetate.

Industrial Production Methods:

  • Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of amino groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

Major Products:

  • The reactions typically yield substituted pyridine derivatives, which can be further functionalized for various applications.

Scientific Research Applications

2,6-Diaminonicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diaminonicotinonitrile involves its interaction with various molecular targets. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The nitrile group can undergo hydrolysis or reduction, leading to different functional groups that can interact with biological molecules .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2,6-diaminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYHAQAJGKHSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619471
Record name 2,6-Diaminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99761-27-0
Record name 2,6-Diaminopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Diamino-nicotinamide (520 mg) described in Manufacturing Example 7-1 and phosphorus oxychloride (5.0 g) were stirred for 0.5 hour at 100° C. The reaction solution was added to 0° C. dilute aqueous sodium hydroxide, which was then extracted with ethyl acetate. The organic layer was concentrated and the residue was purified with NH silica gel column chromatography (ethyl acetate) to obtain the titled compound (340 mg).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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